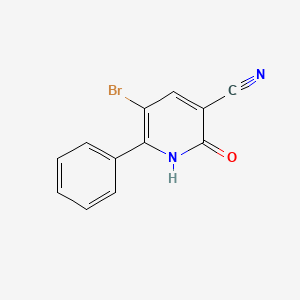
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a small molecule with the molecular formula C12H7BrN2O . It is an experimental compound and not much information is available about its background .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring linked to a phenyl ring. The pyridine ring carries a bromo, oxo, and nitrile substituents .Physical And Chemical Properties Analysis
The molecular weight of this compound is 275.1 g/mol . Other physical and chemical properties such as density, boiling point, and melting point are not available .Scientific Research Applications
Structural and Optical Characteristics
Research has delved into the structural and optical properties of pyridine derivatives. For instance, Zedan, El-Taweel, and El-Menyawy (2020) investigated the thermal, structural, optical, and diode characteristics of pyrazolo[4,3-b]pyridine derivatives. Their study highlighted the compounds' monoclinic polycrystalline nature and potential as photosensors due to their unique optical energy gaps and behavior under illumination (Zedan et al., 2020).
Catalytic Applications
Catalytic applications have also been a significant focus. Mazet and Gade (2001) described the synthesis of a palladium catalyst using a pyrrole derivative, which proved highly effective in Suzuki-type C−C coupling reactions. This work underscores the potential of pyridine carbonitriles in facilitating complex chemical syntheses (Mazet & Gade, 2001).
Synthesis of Derivatives
The synthesis of novel derivatives of pyridine carbonitriles has been explored to expand the chemical repertoire for various applications. Naghiyev et al. (2022) focused on the crystal structures and Hirshfeld surface analyses of specific dihydropyridine derivatives, offering insights into their molecular interactions and potential utility in material science (Naghiyev et al., 2022).
Fluorescence Properties
Girgis, Kalmouch, and Hosni (2004) synthesized N-[(4,6-diaryl-3-pyridinecarbonitrile)-2-yl] amino acid esters to study their fluorescence properties . This research not only contributed to the understanding of the photophysical characteristics of these compounds but also evaluated their potential antibacterial activity, demonstrating the multifaceted applications of pyridine derivatives (Girgis et al., 2004).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also have multiple targets.
Mode of Action
The exact mode of action of This compound It’s known that similar compounds can undergo free radical reactions . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been found to possess various biological activities , indicating that this compound could potentially affect multiple pathways.
Pharmacokinetics
The ADME properties of This compound Similar compounds are known to undergo various pharmacokinetic processes
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to possess various biological activities , suggesting that this compound may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound It’s known that similar compounds should be stored in an inert atmosphere at room temperature . This suggests that environmental factors such as temperature and atmospheric composition could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in the cellular redox state. Additionally, this compound has been found to bind to certain proteins involved in signal transduction pathways, thereby influencing cellular communication and response mechanisms .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, this compound has been found to inhibit the activity of certain kinases, which are crucial for signal transduction and cellular communication. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of this compound, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can induce toxic effects, such as oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways within the cell. This compound can interact with enzymes and cofactors involved in oxidative metabolism, leading to changes in metabolite levels and metabolic flux. For instance, this compound has been shown to influence the activity of enzymes in the tricarboxylic acid cycle, resulting in altered energy production and utilization. Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and distribution within the cell. These interactions can affect the overall bioavailability and efficacy of this compound .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus. The targeting of this compound to these compartments is mediated by specific targeting signals and post-translational modifications. For example, the presence of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
5-bromo-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-6-9(7-14)12(16)15-11(10)8-4-2-1-3-5-8/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIKVPXRHSWWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198233 | |
| Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-71-5 | |
| Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


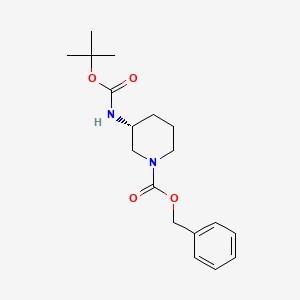
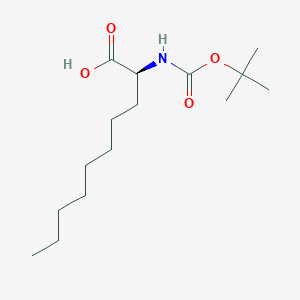

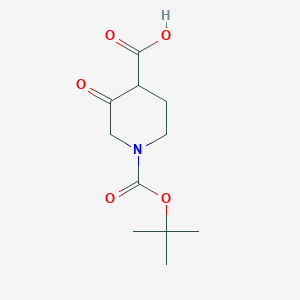
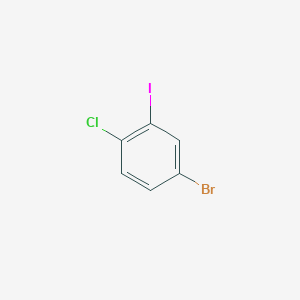
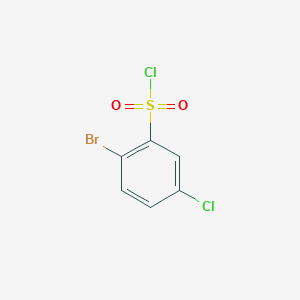

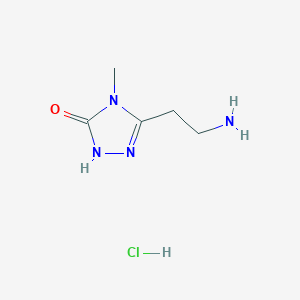
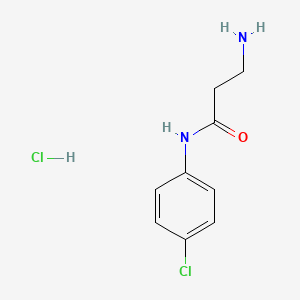

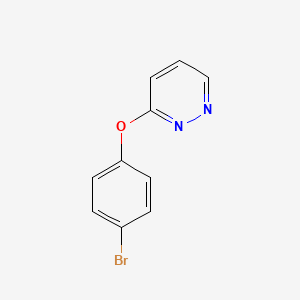
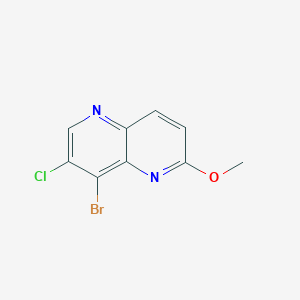
![tert-butyl N-[(2S)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524325.png)
![tert-butyl N-[(2R)-2-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B1524326.png)
